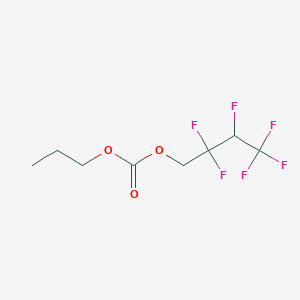
2,2,3,4,4,4-Hexafluorobutyl propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4,4,4-Hexafluorobutyl propyl carbonate is a fluorinated organic compound with the molecular formula C8H10F6O3. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The presence of multiple fluorine atoms in its structure imparts high thermal stability and resistance to chemical degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl propyl carbonate typically involves the reaction of 2,2,3,4,4,4-Hexafluorobutanol with propyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2,2,3,4,4,4-Hexafluorobutanol+Propyl chloroformate→2,2,3,4,4,4-Hexafluorobutyl propyl carbonate+HCl
The reaction is typically conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyl propyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,3,4,4,4-Hexafluorobutanol and propyl carbonate.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Common nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
Hydrolysis: 2,2,3,4,4,4-Hexafluorobutanol and propyl carbonate.
Substitution: Various substituted carbonates depending on the nucleophile used.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
2,2,3,4,4,4-Hexafluorobutyl propyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl propyl carbonate involves its interaction with various molecular targets depending on the application. In organic synthesis, it acts as a carbonylating agent, introducing carbonate groups into molecules. In biological systems, its fluorinated structure can interact with proteins and enzymes, potentially altering their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
Uniqueness
2,2,3,4,4,4-Hexafluorobutyl propyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to similar compounds with methacrylate or acrylate groups. This makes it particularly useful in applications requiring specific chemical properties such as high thermal stability and resistance to hydrolysis.
Propriétés
Formule moléculaire |
C8H10F6O3 |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
2,2,3,4,4,4-hexafluorobutyl propyl carbonate |
InChI |
InChI=1S/C8H10F6O3/c1-2-3-16-6(15)17-4-7(10,11)5(9)8(12,13)14/h5H,2-4H2,1H3 |
Clé InChI |
JJXVWCQFGQLWAC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)OCC(C(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



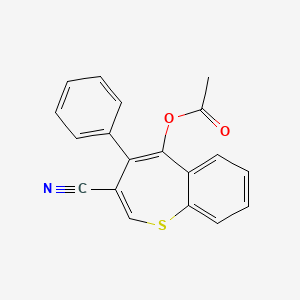
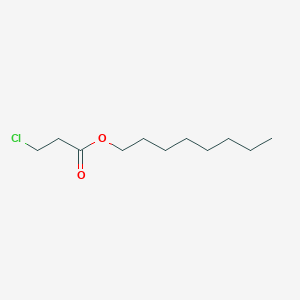
amine](/img/structure/B12084484.png)

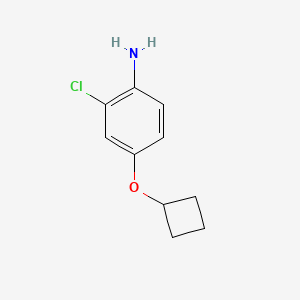


![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
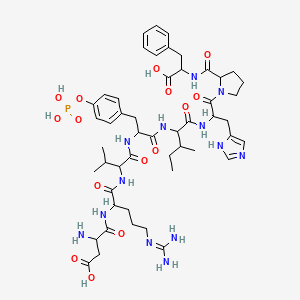
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
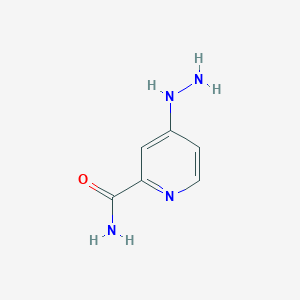
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)

